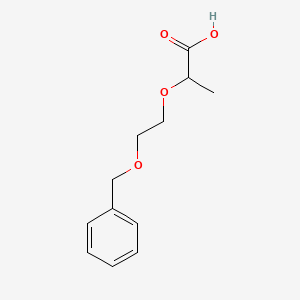![molecular formula C19H14N2O2 B12505610 3-Methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6-one](/img/structure/B12505610.png)
3-Methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that belongs to the class of pyrazole derivatives. This compound is characterized by a pyran ring fused to a pyrazole ring, with phenyl groups attached at the 1 and 4 positions, and a methyl group at the 3 position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of 3-methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6(1H)-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
化学反応の分析
Types of Reactions
3-methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
3-methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6(1H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting materials.
Chemical Biology: The compound serves as a probe to study biological processes and interactions at the molecular level.
Industrial Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
作用機序
The mechanism of action of 3-methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The compound may also interact with DNA or proteins, affecting cellular processes and leading to its antimicrobial or anticancer activities.
類似化合物との比較
Similar Compounds
1,4-diphenyl-3-methyl-1H-pyrazol-5-amine: Similar structure but with an amine group instead of the pyran ring.
3-methyl-1-phenyl-2-pyrazolin-5-one: Precursor in the synthesis of the target compound.
1,4-diphenyl-3-methyl-1H-pyrazole: Lacks the pyran ring, making it structurally simpler.
Uniqueness
3-methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6(1H)-one is unique due to the presence of the fused pyran and pyrazole rings, which confer distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research applications.
特性
分子式 |
C19H14N2O2 |
|---|---|
分子量 |
302.3 g/mol |
IUPAC名 |
3-methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C19H14N2O2/c1-13-18-16(14-8-4-2-5-9-14)12-17(22)23-19(18)21(20-13)15-10-6-3-7-11-15/h2-12H,1H3 |
InChIキー |
PCKPUWXZDWJNMI-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1C(=CC(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


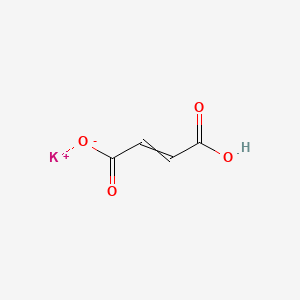
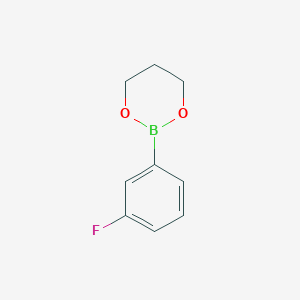

![2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol](/img/structure/B12505558.png)
![5-{[5-(2,3-Dichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12505562.png)

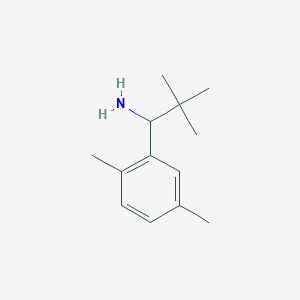
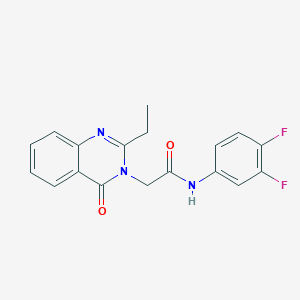
![5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505583.png)
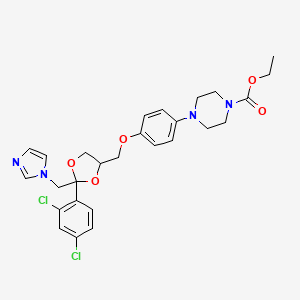
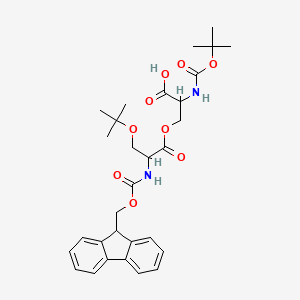
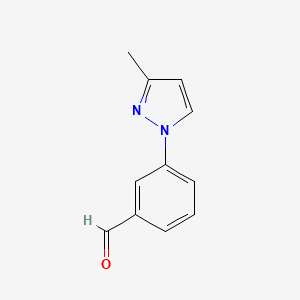
![1,4-dioxa-8-azaspiro[4.5]dec-8-yl[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B12505601.png)
